(3-nitro-1H-pyrazol-1-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

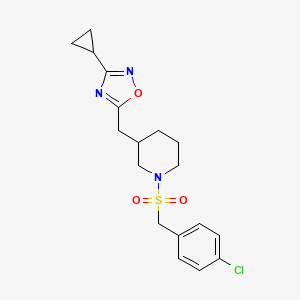

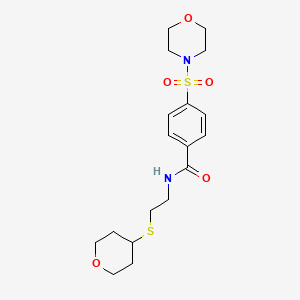

“(3-nitro-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C5H4N4O2 . It has a molecular weight of 152.11 . This compound is a useful research chemical .

Molecular Structure Analysis

The InChI code for “(3-nitro-1H-pyrazol-1-yl)acetonitrile” is 1S/C5H4N4O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(3-nitro-1H-pyrazol-1-yl)acetonitrile” is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Antiviral and Antitumoral Activity

The compound has been utilized in the synthesis of derivatives that show promising in vitro antiviral and antitumoral activity . These derivatives can inhibit tubulin polymerization, which is a promising mechanism for cancer treatment. The ability to tune the biological properties of these compounds by subtle structural variations is particularly noteworthy.

Organic Synthesis

In organic chemistry, (3-nitro-1H-pyrazol-1-yl)acetonitrile serves as a building block for synthesizing various heterocyclic compounds . These compounds are of interest due to their potential applications in medicinal chemistry, such as in the development of new pharmaceuticals.

Energetic Materials

This compound is also a precursor in the synthesis of novel energetic materials. These materials are designed to be thermally robust and have potential applications in areas that require materials to withstand extreme conditions .

Green Chemistry

The compound is involved in reactions that align with the principles of green chemistry. For instance, it can be used in solvent-free reactions, which are more environmentally friendly and sustainable .

Heterocyclic Chemistry

Heterocyclic compounds featuring (3-nitro-1H-pyrazol-1-yl)acetonitrile are significant in the field of heterocyclic chemistry. They are used to create compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties .

Drug Development

Derivatives of (3-nitro-1H-pyrazol-1-yl)acetonitrile have been found in drugs with various therapeutic applications. This includes drugs used for treating conditions like hypertension, diabetes, and certain types of cancer .

Transamidation Reactions

In synthetic chemistry, the compound can participate in transamidation reactions. These reactions are useful for modifying the structure of a compound to enhance its properties or to create new compounds with desired functions .

Pharmacological Research

The compound is used in pharmacological research to develop new drugs and therapies. Its derivatives have been studied for their pharmacological potentials, including their use as antidiabetic, antifungal, and anti-inflammatory agents .

properties

IUPAC Name |

2-(3-nitropyrazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZUZAPVPZFWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2958369.png)

![5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2958376.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2958377.png)

![4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2958378.png)

![N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2958382.png)

![N,5-bis(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958383.png)

![5-[2-(1-Azepanyl)-2-oxoethyl]-1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B2958389.png)

![(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2958390.png)